

comparing myrcene content across cannabis cultivars

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Myrcene

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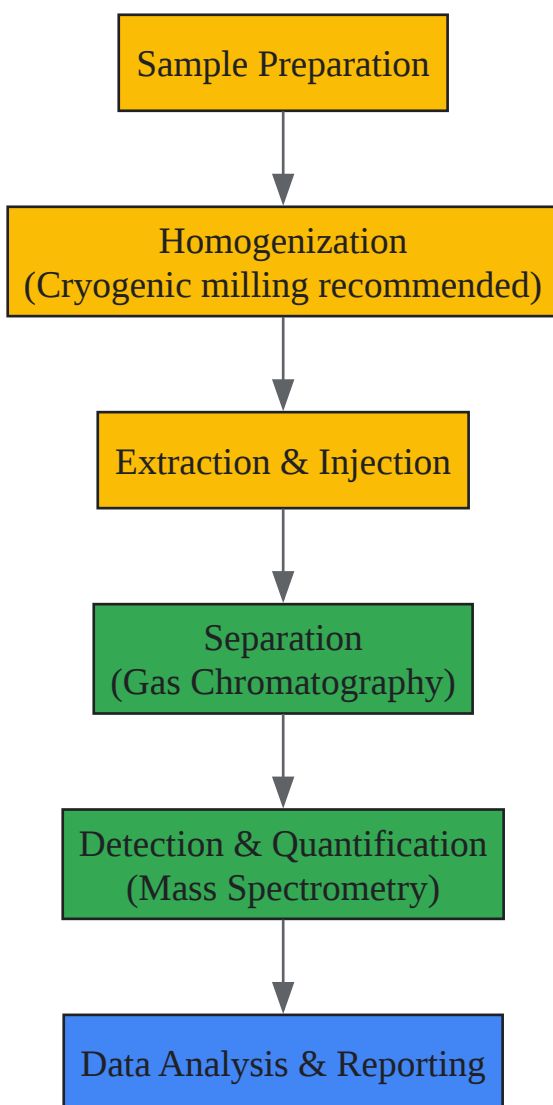
Reported Myrcene Content in Cannabis Cultivars

Cultivar Name	Reported Myrcene Content (% by weight)	Primary Classification
OG Kush [1] [2]	0.58% - 1.68%	Hybrid
Granddaddy Purple [1] [3] [2]	0.54% - 1.05%	Indica-dominant
Blue Dream [4] [1] [2]	0.45% - 1.23%	Sativa-dominant Hybrid
Northern Lights [3] [2]	Not Quantified (Myrcene-dominant)	Indica
Lemon Cherry Gelato [3]	0.7%	Hybrid
Durban Poison [4]	Not Quantified (High Myrcene)	Sativa
Sour Diesel [1] [2]	0.17% - 0.47%	Hybrid
Tangie [1] [2]	0.05% - 0.17%	Sativa
Strawberry Cough [1]	0.08% - 0.19%	Sativa

> **Important Note on Data Limitations:** The ranges above are synthesized from various sources, including commercial labs and retailers. **They do not originate from a single, controlled experiment** and are influenced by different growing conditions, harvest timing, and analytical methods [1]. For research purposes, these values should be considered indicative, not definitive.

Analytical Methods for Terpene Quantification

For your research, understanding the standard protocols for measuring terpene content is essential. The following workflow outlines the predominant method.



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Gold-Standard Method: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the industry standard for terpene profiling due to its high sensitivity and accuracy [5] [6]. The process involves:

- **Sample Preparation:** Plant material is homogenized, often using cryogenic mills to prevent terpene loss from heat [6]. The sample is typically diluted in a solvent.
- **Separation (Gas Chromatography):** The sample is vaporized and carried by an inert gas through a specialized column. Terpenes separate based on their boiling points and chemical interactions with the column [7] [5].
- **Detection & Quantification (Mass Spectrometry):** Separated compounds are ionized and fragmented. The mass spectrometer identifies each terpene by its unique fragmentation pattern (mass spectrum) and quantifies it by comparing the signal to calibration curves of known standards [7] [5] [6].

Key Methodological Considerations for Researchers:

- **Avoiding Artifacts:** Conventional headspace GC-MS using high temperatures (e.g., >70°C) can cause thermal degradation of terpenes, leading to artifactual solvents like acetone and methanol and false positive results [8]. **Direct injection** or **cool-on-column** techniques are recommended for greater accuracy [8].
- **Data Scrutiny:** When evaluating data, ensure it comes from an **ISO/IEC 17025 accredited laboratory** [5]. The Certificate of Analysis (COA) should report the terpene content as a percentage by weight or mg/g [1].

How to Obtain Reliable Comparative Data

To overcome the limitations of aggregated public data, consider these approaches for your drug development work:

- **Commission Controlled Studies:** Partner with ISO/IEC 17025-accredited analytical laboratories to perform GC-MS analysis on multiple cultivars grown and processed under identical conditions to generate valid comparative data [5].
- **Source from Reputable Suppliers:** Work with cultivators or terpene manufacturers who provide comprehensive, batch-specific COAs from accredited third-party labs, which offer more reliable data than general strain guides [1] [5].

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To cite this document: Smolecule. [comparing myrcene content across cannabis cultivars].

Smolecule, [2026]. [Online PDF]. Available at:

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